

# Theoretical Insights into 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

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## Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies on **2-Bromo-4'-hydroxyacetophenone**, a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, a key target in metabolic diseases.[1] This document summarizes its physicochemical properties, synthesis, and biological activity, with a focus on its molecular structure and electronic properties derived from both experimental data and comparative theoretical calculations. Detailed experimental and computational protocols are provided, alongside visualizations of relevant biological pathways and study workflows to facilitate further research and drug development efforts.

## Introduction

**2-Bromo-4'-hydroxyacetophenone** ( $C_8H_7BrO_2$ ) is an aromatic ketone with a molecular weight of 215.04 g/mol .[1] It is a pale beige solid with a melting point in the range of 123-126°C.[1] Its significance stems from its versatile applications, including as a microbicide in industrial settings and, more importantly, as a research tool in biochemistry.[1] The compound is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a

valuable molecule for studying cellular signaling pathways involved in diabetes, cancer, and inflammation.[1]

This guide aims to consolidate the current knowledge on **2-Bromo-4'-hydroxyacetophenone**, with a particular emphasis on its theoretical aspects. Due to the limited availability of direct computational studies on this specific molecule, this guide also incorporates data from closely related compounds, such as 4'-hydroxyacetophenone, to provide a comprehensive theoretical profile.

## Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **2-Bromo-4'-hydroxyacetophenone** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	[1]
Molecular Weight	215.04 g/mol	[1]
Appearance	Pale beige solid	[1]
Melting Point	123-126 °C	[1]
Boiling Point (Predicted)	338.7 ± 17.0 °C	[1]
Density (Predicted)	1.622 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in chloroform and methanol	[1]
Biological Target	Protein Tyrosine Phosphatases (PTPs)	[1]
Inhibitory Activity (K <sub>i</sub> for PTP1B)	42 μM	[1][2]
Inhibitory Activity (K <sub>i</sub> for SHP-1)	43 μM	[2]

## Synthesis and Experimental Protocols

## Synthesis of 2-Bromo-4'-hydroxyacetophenone

The primary synthetic route to **2-Bromo-4'-hydroxyacetophenone** involves the bromination of 4'-hydroxyacetophenone.[1]

Protocol:

- Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), at 0°C.
- Add bromine dropwise to the solution over a period of 20-30 minutes while maintaining the temperature at 0°C.
- Stir the reaction mixture for approximately 1 hour at room temperature.
- Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.
- Extract the organic layer, dry it over magnesium sulfate, and concentrate it in vacuo.
- The crude product can be purified by recrystallization from a solvent like methanol or ether to yield **2-Bromo-4'-hydroxyacetophenone**.

## Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize **2-Bromo-4'-hydroxyacetophenone**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ .
- Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectra are recorded to identify the vibrational modes of the molecule.
- UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra are obtained to study the electronic transitions within the molecule.

## Theoretical Studies: A Comparative Approach

Direct and comprehensive computational studies on **2-Bromo-4'-hydroxyacetophenone** are not readily available in the public domain. Therefore, this section presents a comparative analysis based on theoretical studies of the parent molecule, 4'-hydroxyacetophenone, and general principles of halogen substitution effects. Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) is a common method for these calculations.<sup>[3][4]</sup>

### Molecular Geometry

The optimized molecular geometry of 4'-hydroxyacetophenone has been studied using DFT. The introduction of a bromine atom at the  $\alpha$ -position of the acetophenone moiety is expected to influence bond lengths and angles. The C-Br bond length is anticipated to be around 1.94 Å. The presence of the bulky bromine atom may also induce slight changes in the dihedral angles of the side chain relative to the phenyl ring.

Table 2: Selected Theoretical Geometric Parameters (Estimated for **2-Bromo-4'-hydroxyacetophenone** based on related compounds)

Parameter	Bond/Angle	Theoretical Value (Estimated)
Bond Lengths (Å)		
C-Br	~1.94	
C=O	~1.22	
C-C (ring average)	~1.39	
C-OH	~1.36	
Bond Angles (°) **		
C-C-Br	~112	
O=C-C	~120	
C-C-O (phenol)	~118	
Dihedral Angles (°) **		
C(ring)-C(ring)-C=O	~0 or ~180	

Note: These are estimated values and require dedicated computational studies for accurate determination.

## Vibrational Analysis

Vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. The presence of the C-Br bond will introduce new vibrational modes, typically at lower frequencies.

Table 3: Key Vibrational Frequencies (Experimental and Theoretical for related compounds)

Vibrational Mode	Experimental (cm <sup>-1</sup> ) (for 4'-hydroxyacetophenone)	Theoretical (cm <sup>-1</sup> ) (for related acetophenones)
O-H stretch	~3300-3400	~3500
C-H stretch (aromatic)	~3000-3100	~3050-3150
C=O stretch	~1650-1680	~1670
C-C stretch (ring)	~1500-1600	~1500-1600
C-Br stretch (estimated)	~600-700	~650

## Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides insight into the molecule's stability and electronic transitions.

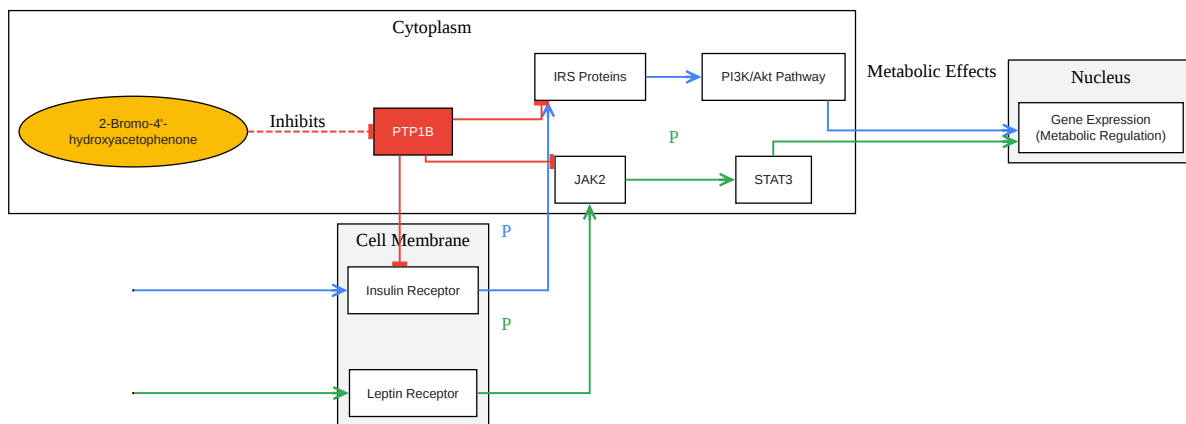
Table 4: Theoretical Electronic Properties (Estimated for **2-Bromo-4'-hydroxyacetophenone**)

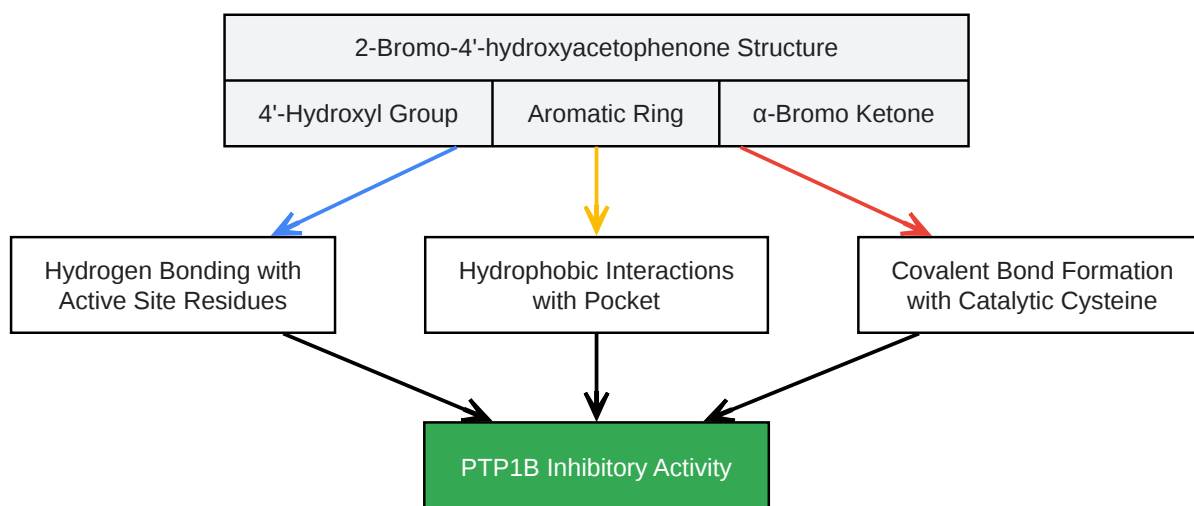
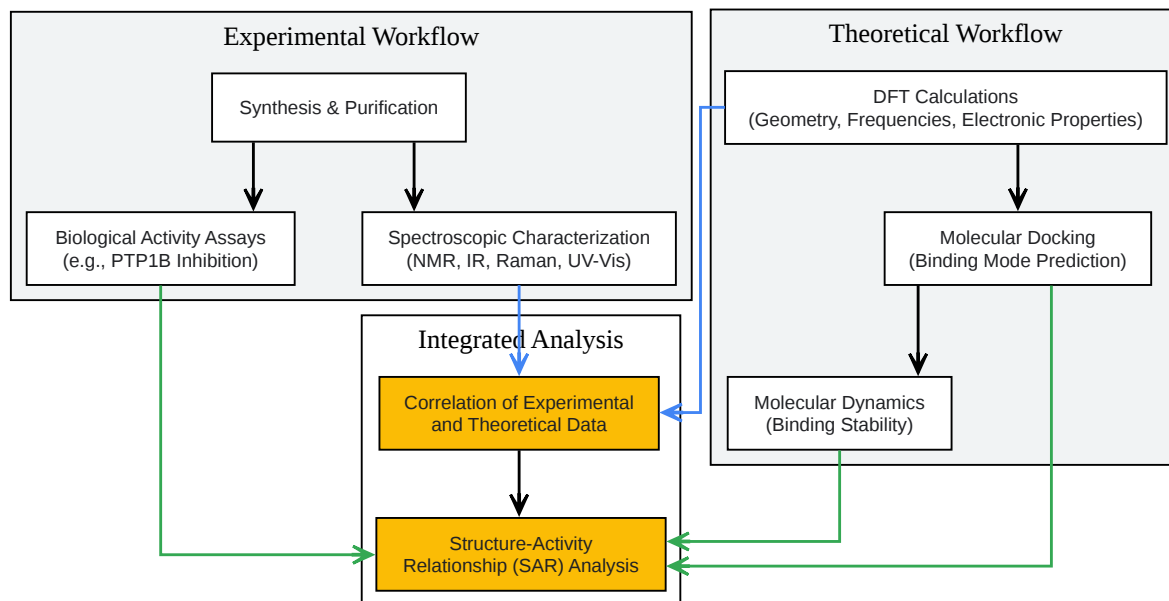
Property	Theoretical Value (Estimated)
HOMO Energy	~ -6.5 eV
LUMO Energy	~ -1.8 eV
HOMO-LUMO Gap	~ 4.7 eV

Note: These are estimated values based on related molecules and the electron-withdrawing effect of the bromine and carbonyl groups.

## Molecular Interactions and Signaling Pathways

As an inhibitor of PTP1B, **2-Bromo-4'-hydroxyacetophenone** plays a role in modulating cellular signaling pathways. PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5][6][7][8] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.





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